1-N',4-N'-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide
Overview
Description
1-N’,4-N’-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide is a complex organic compound characterized by its unique structure, which includes two sulfonyl groups attached to a benzene ring and two carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,4-N’-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide typically involves the reaction of terephthaloyl chloride with 4-methylbenzenesulfonylhydrazide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at low temperatures to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-N’,4-N’-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-N’,4-N’-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-N’,4-N’-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the carbohydrazide groups can interact with nucleophilic sites on biological molecules, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonylhydrazide: A precursor in the synthesis of 1-N’,4-N’-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide.
Terephthaloyl chloride: Another precursor used in the synthesis.
Sulfonamide derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
1-N’,4-N’-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide is unique due to its combination of sulfonyl and carbohydrazide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-N',4-N'-bis-(4-methylphenyl)sulfonylbenzene-1,4-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-15-3-11-19(12-4-15)33(29,30)25-23-21(27)17-7-9-18(10-8-17)22(28)24-26-34(31,32)20-13-5-16(2)6-14-20/h3-14,25-26H,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNJWKBCKQVSRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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